Apalutamide-COOH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCBGDFYFFSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-04-4 | |
| Record name | Apalutamide metabolite M4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation Pathways Yielding Apalutamide Cooh
Identification and Characterization of Apalutamide-COOH as a Key Metabolite
Apalutamide (B1683753) is extensively metabolized, with its elimination primarily occurring through metabolic clearance pathways tandfonline.com. Following oral administration, apalutamide, its principal active metabolite N-desmethyl apalutamide (NDA), and an inactive carboxylic acid metabolite, identified as this compound or M4, account for the majority of the circulating drug-related compounds in plasma tandfonline.comresearchgate.netcolab.wsnih.gov. Specifically, in plasma, apalutamide, its N-desmethyl metabolite (M3), and the carboxylic acid metabolite (M4) constituted approximately 45%, 44%, and 3% of the total 14C-radioactivity, respectively, after a single oral dose researchgate.netcolab.wsnih.gov. This compound is characterized as an inactive metabolite with minor clinical relevance tandfonline.comresearchgate.netspringermedizin.de. Studies have confirmed that this compound is indeed a metabolite of Apalutamide medchemexpress.commedchemexpress.com.
Enzymatic Pathways in the Formation of this compound
The biotransformation of apalutamide into this compound involves a series of enzymatic steps, with N-desmethyl apalutamide serving as a crucial intermediate.
Role of N-desmethyl Apalutamide as an Intermediate Metabolite
Apalutamide is primarily metabolized to N-desmethyl apalutamide (NDA), also referred to as M3 tandfonline.comresearchgate.netnih.govspringermedizin.dedrugbank.comeuropa.eumedchemexpress.comwikipedia.orgpage-meeting.orgfda.govnih.gov. NDA is recognized as the major active metabolite of apalutamide, possessing approximately one-third of the pharmacological activity of the parent compound tandfonline.comresearchgate.netnih.govspringermedizin.demedchemexpress.com. At steady-state concentrations, NDA circulates at levels comparable to apalutamide wikipedia.org. This active intermediate, N-desmethyl apalutamide, is then further metabolized, along with apalutamide itself, to form the inactive carboxylic acid metabolite, this compound, through the action of carboxylesterases tandfonline.comresearchgate.netcolab.wsnih.govspringermedizin.deeuropa.eufda.govgoogle.comhres.ca.
Involvement of Cytochrome P450 Enzymes (CYP2C8 and CYP3A4) in Upstream Apalutamide Metabolism
The initial and primary metabolic transformation of apalutamide involves the cytochrome P450 (CYP) enzyme system, predominantly CYP2C8 and CYP3A4 tandfonline.comresearchgate.netcolab.wsnih.govspringermedizin.dedrugbank.comeuropa.euwikipedia.orgpage-meeting.orgfda.govgoogle.comhres.caeuropa.eunih.govbccancer.bc.ca. These enzymes are responsible for the N-demethylation of apalutamide to form the active metabolite, N-desmethyl apalutamide (NDA) medchemexpress.comwikipedia.orgpage-meeting.org.
The relative contributions of CYP2C8 and CYP3A4 to apalutamide metabolism differ between single-dose administration and steady-state conditions due to apalutamide's autoinduction properties tandfonline.comresearchgate.netspringermedizin.defda.govhres.caeuropa.eu. Following a single dose, CYP2C8 is the major contributor, accounting for approximately 58% of the metabolism, while CYP3A4 contributes about 13% researchgate.netspringermedizin.dedrugbank.comeuropa.eufda.govgoogle.comhres.caeuropa.eu. However, with repeated dosing and the achievement of steady-state, apalutamide induces CYP3A4 activity, leading to an increased contribution from this enzyme. Consequently, at steady-state, the metabolic clearance is more evenly distributed, with CYP2C8 contributing approximately 40% and CYP3A4 approximately 37% tandfonline.comresearchgate.netspringermedizin.dedrugbank.comeuropa.eufda.govgoogle.comhres.caeuropa.eu.
| Cytochrome P450 Enzyme | Contribution at Single Dose | Contribution at Steady-State |
| CYP2C8 | ~58% | ~40% |
| CYP3A4 | ~13% | ~37% |
Table 1: Contribution of CYP2C8 and CYP3A4 to Apalutamide Metabolism researchgate.netspringermedizin.dedrugbank.comeuropa.eufda.govgoogle.comhres.caeuropa.eu
In Vitro Metabolic Profiling Studies of this compound
In vitro studies have been instrumental in elucidating the metabolic pathways of apalutamide, confirming the roles of key enzymes in the formation of its metabolites, including this compound. These studies have consistently identified CYP2C8 and CYP3A4 as the primary enzymes involved in the initial N-demethylation of apalutamide to N-desmethyl apalutamide (NDA) researchgate.netcolab.wsnih.gov. Furthermore, in vitro investigations have confirmed that both apalutamide and NDA are subsequently metabolized by carboxylesterases to form the inactive carboxylic acid metabolite, this compound tandfonline.comresearchgate.netcolab.wsnih.govspringermedizin.deeuropa.eufda.govgoogle.comhres.ca. These findings from in vitro metabolic profiling studies provide a robust understanding of the enzymatic cascade leading to the generation of this compound.
Pharmacokinetic Research of Apalutamide Cooh in Preclinical Models
Metabolite Excretion Pathways: Urinary and Fecal Elimination of Apalutamide-COOH
Studies investigating the excretion of Apalutamide (B1683753) and its metabolites in preclinical species highlight the differential routes of elimination. In preclinical models, Apalutamide is eliminated via both urine and feces, with the proportion varying by species. The carboxylic acid metabolite, M4, is a significant component of the excreted radioactivity.
In rats, excretion of drug-related material occurred predominantly via feces (approximately 58% of the dose) compared to urine (approximately 34% of the dose) over a 70-day period. Within these excretion routes, M4 was found to be a predominant metabolite, present at significant levels in both urine and feces. Specifically, M4 was found in rat urine (16-31% of dose), feces (19-26% of dose), and rat bile (48% of dose) tga.gov.au.
In dogs, excretion of drug-related material was observed to be equally distributed between urine and feces. Similar to rats, M4 was a prominent metabolite in both urine and fecal excretions in dogs tga.gov.au.
In contrast, human studies indicate that Apalutamide and its metabolites are eliminated primarily via urine, with approximately 65% of the administered dose recovered in urine and 24% in feces over 70 days. Within the human urinary excretion, M4 accounted for approximately 31.1% of the dose, while fecal excretion of M4 was approximately 2.4% of the dose researchgate.netnih.goveuropa.eucolab.ws.
Table 1: Excretion of Apalutamide Metabolites (Percentage of Dose Recovered)
| Route | Metabolite (this compound identified as M4) | Preclinical (Rat) | Preclinical (Dog) | Human | Reference(s) |
| Urine | M4 (Carboxylic acid metabolite) | 16-31% | Predominant | 31.1% | tga.gov.au, researchgate.netnih.goveuropa.eucolab.ws |
| Feces | M4 (Carboxylic acid metabolite) | 19-26% | Predominant | 2.4% | tga.gov.au, researchgate.netnih.goveuropa.eucolab.ws |
| Urine | Apalutamide | 34% (Total) | Equal (Total) | 1.2% | tga.gov.au, researchgate.netnih.goveuropa.eucolab.ws |
| Feces | Apalutamide | 58% (Total) | Equal (Total) | 1.5% | tga.gov.au, researchgate.netnih.goveuropa.eucolab.ws |
Note: Preclinical excretion percentages for total radioactivity in rats are provided for context, with M4's specific contribution detailed where available. Human data is included for comparative understanding.
Quantification of this compound Plasma Exposure in Animal Studies
Quantifying the plasma exposure of this compound (M4) in animal studies provides insight into its systemic availability. In rat studies involving radiolabeled Apalutamide, M4 was identified as a significant metabolite present in plasma. Following oral administration, Apalutamide itself constituted approximately 60% of the total 14C-radioactivity in rat plasma, while the M4 metabolite accounted for approximately 15% tga.gov.au.
Detailed quantitative plasma concentration-time profiles specifically for this compound (M4) in various preclinical animal models are not extensively detailed in the provided literature snippets. While studies have investigated the plasma exposure and half-life of Apalutamide and its N-desmethyl metabolite (M3) in animals tga.gov.aunih.gov, specific pharmacokinetic parameters for M4 in plasma, such as Cmax or AUC, are less frequently reported in these sources.
Table 2: Plasma Composition of Apalutamide Metabolites in Rat Studies
| Species | Compound / Metabolite | Percentage of 14C-radioactivity in Plasma | Reference |
| Rat | Apalutamide | ~60% | tga.gov.au |
| Rat | M4 (Carboxylic acid) | ~15% | tga.gov.au |
Investigation of Metabolite Distribution in Non-Human Tissues
The distribution of Apalutamide and its metabolites in non-human tissues is essential for understanding their potential systemic effects and tissue accumulation. In preclinical studies in rats, following oral administration of radiolabeled Apalutamide, radioactivity was observed to distribute rapidly into tissues, with tissue levels generally exceeding plasma concentrations. Notably, high levels of radioactivity were detected in adipose tissue, being up to 16 times higher than plasma AUC or Cmax tga.gov.au. This general distribution pattern would include the contributions of its metabolites, such as M4.
Regarding distribution to specific tissues like the brain, studies have focused on Apalutamide and its N-desmethyl metabolite. In dogs, the brain-to-plasma ratios for Apalutamide and its N-desmethyl metabolite were approximately 1 and 1.1–1.4, respectively, suggesting efficient distribution from plasma to the brain nih.gov. In mice, these ratios were lower, approximately 0.3–0.4 for Apalutamide and 0.5 for the N-desmethyl metabolite, indicating species-specific variations in brain penetration nih.gov. However, specific data detailing the distribution of the this compound (M4) metabolite into non-human tissues, including the brain, is not explicitly provided in the reviewed literature snippets.
In Vitro Biological Activity and Mechanistic Studies of Apalutamide Cooh
Assessment of Androgen Receptor Antagonistic Activity of Apalutamide-COOH
Comparative Analysis of Androgen Receptor Binding Affinity with Apalutamide (B1683753) and N-desmethyl Apalutamide
Apalutamide itself is a potent AR antagonist, demonstrating an IC50 value of 16 nM for binding to the AR. medchemexpress.comeuropa.eudrugbank.com N-desmethyl Apalutamide (NDA), another significant metabolite of Apalutamide, has been reported to exhibit approximately one-third of the in vitro activity of Apalutamide in transcriptional reporter assays. europa.eutandfonline.comdrugbank.comhres.catga.gov.au Further comparative studies indicate that while Apalutamide has an AR binding affinity IC50 of 16 nM, metabolites M1, M2, and M4 were approximately 30-fold less potent, and M3 (N-desmethyl Apalutamide) was approximately 3-fold less potent against the AR. fda.gov
Evaluation of Functional Inactivity of this compound in Androgen Receptor Signaling
The functional activity of this compound in androgen receptor signaling pathways has been evaluated based on its metabolic profile. Scientific literature consistently describes this compound as an inactive carboxylic acid metabolite. tandfonline.comtandfonline.com This designation implies that this compound does not significantly engage in or modulate AR-mediated signaling processes, such as the inhibition of AR nuclear translocation, DNA binding, or transcriptional activity, which are characteristic of the parent compound, Apalutamide. europa.eudrugbank.combccancer.bc.camdpi.comnih.govhres.ca While N-desmethyl Apalutamide retains some level of activity, albeit reduced compared to Apalutamide, this compound is considered to lack significant functional AR antagonistic activity.
Structural Analogues and Structure Activity Relationship Sar of Apalutamide Metabolites
Computational Design of Apalutamide (B1683753) Analogues
Computational approaches, including molecular docking and dynamics simulations, have been instrumental in the design and optimization of Apalutamide analogues. These in silico methods allow for the prediction of binding affinities, interactions with the AR, and assessment of pharmacokinetic properties, guiding the synthesis of novel compounds with potentially improved efficacy and safety profiles.
One study utilized a bioisosteric approach to design numerous Apalutamide analogues, aiming to enhance pharmacokinetic properties and reduce toxicity. Molecular docking studies were performed on selected analogues to predict their binding affinities and compare their orientations within the AR ligand-binding domain (PDB ID: 5T8E). Analogues such as APL43 and APL80 demonstrated favorable binding interactions, including hydrogen bonds with key residues like ARG752 and GLN711, similar to Apalutamide itself. Molecular dynamics simulations further confirmed the stability of these analogues' complexes with the AR, suggesting their potential as antiandrogen therapeutics. These computational strategies are vital for exploring chemical space and identifying lead compounds with optimized interactions at the AR target.
Elucidating the Role of the Carboxylic Acid Moiety in Modulating Androgen Receptor Interactions
Apalutamide-COOH, identified as an inactive metabolite, is formed through the amide hydrolysis of Apalutamide and its active metabolite, N-desmethyl apalutamide, primarily by carboxylesterases. While Apalutamide and N-desmethyl apalutamide interact with the AR, specific data detailing the direct interaction or binding affinity of this compound with the AR is not extensively reported. Its designation as an "inactive carboxylic acid metabolite" suggests that the presence of the carboxylic acid moiety, in this specific molecular context, does not confer significant AR antagonist activity.
The carboxylic acid group is a common functional group in medicinal chemistry, and its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and ionization state, which in turn affect membrane permeability and receptor interactions. However, in the case of this compound, the metabolic transformation appears to have rendered it pharmacologically inert regarding AR antagonism. Studies on other drug classes have shown that carboxylic acid bioisosteres, such as tetrazoles or sulfonamides, can sometimes mimic the interactions of the parent moiety while improving properties. However, specific bioisosteric exploration of the carboxylic acid group in this compound to restore or enhance AR antagonism has not been detailed in the provided literature.
Comparative SAR Studies of Apalutamide, N-desmethyl Apalutamide, and this compound
Structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications impact biological activity. Apalutamide is a potent AR antagonist with an IC50 of 16 nM. Its major active metabolite, N-desmethyl apalutamide, has been reported to be less potent, exhibiting approximately one-third of Apalutamide's activity in in vitro transcriptional reporter assays. This comparative activity highlights the importance of the N-methyl group on the benzamide (B126) moiety for optimal AR antagonism.
Analytical Methodologies for Characterization and Quantification of Apalutamide Cooh
Development and Validation of Chromatographic Methods for Apalutamide-COOH
Chromatographic techniques are the cornerstone for the analysis of Apalutamide (B1683753) and its related substances, including this compound. These methods are designed to provide high-resolution separation, enabling accurate quantification and characterization.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the estimation of Apalutamide and its related substances in both drug substances and final dosage forms. nih.govjddtonline.info The development of a robust, stability-indicating HPLC method ensures that all potential impurities and degradation products can be effectively separated and quantified. nih.gov
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. jddtonline.info These methods typically employ C18 columns and utilize a gradient or isocratic elution with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile. nih.govnih.govfoundryjournal.net Method validation confirms linearity, precision, accuracy, and robustness, ensuring the method is suitable for its intended purpose. nih.govnih.gov
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|
| Atlantis dC18 (100 x 4.6 mm, 3.0 µm) | Binary gradient of 10 mM KH2PO4 (pH 3.5) and Acetonitrile | 1.0 mL/min | 270 nm | nih.gov |
| Luna Omega Polar C18 (250 x 4.6 mm, 5 µm) | Gradient of A) 0.01 M Disodium Phosphate Dihydrate (pH 4.2) / Acetonitrile (73:27 v/v) and B) Water / Acetonitrile (30:70 v/v) | 1.0 mL/min | 225 nm | nih.gov |
| Inertsil ODS-3 (250 x 4.6 mm, 5 µm) | Ammonium phosphate buffer and Acetonitrile (30:70 v/v) | 1.0 mL/min | 243 nm | jddtonline.info |
| Shimpack C18 (250 x 4.6 mm, 5 µm) | Gradient of 0.1% Formic Acid and Acetonitrile | 1.0 mL/min | 240 nm | dntb.gov.uaresearchgate.net |
| Agilent Eclipse XDB C8 (150 x 4.6 mm, 5 µm) | Acetonitrile and 0.1M Phosphate Buffer (pH 4.6) (60:40) | 1.0 mL/min | 245 nm | foundryjournal.net |
For highly sensitive and selective quantification of Apalutamide and its metabolites, such as N-desmethyl apalutamide, in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing excellent specificity and low detection limits. semanticscholar.org
Validated LC-MS/MS methods are crucial for therapeutic drug monitoring and pharmacokinetic studies. nih.govnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. nih.govresearchgate.net The system is operated in multiple-reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. frontiersin.org
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Ultimate XB-C18 column (50 x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | 55% Solvent A (0.1% formic acid in acetonitrile) and 45% Solvent B (0.1% formic acid in water) | nih.govfrontiersin.org |
| Flow Rate | 0.4 mL/min | nih.govfrontiersin.org |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | frontiersin.org |
| MRM Transition (Apalutamide) | m/z 478 → 450 | frontiersin.org |
| MRM Transition (N-desmethyl apalutamide) | m/z 464.1 → 435.9 | frontiersin.org |
Impurity Profiling and Related Substances Analysis of Apalutamide, Including this compound
Impurity profiling is a fundamental aspect of drug development and quality control, aimed at identifying and characterizing all potential impurities and degradation products in a drug substance. nih.govmjpms.in For Apalutamide, this involves a comprehensive analysis to detect related substances that may arise during synthesis or degradation. nih.gov
Forced degradation studies are intentionally conducted under stress conditions—such as acidic, alkaline, and neutral hydrolysis, oxidation, photolysis, and thermal stress—to generate potential degradation products. dntb.gov.uaresearchgate.netmjpms.in These studies are essential for understanding the degradation pathways of Apalutamide. mjpms.in Analytical techniques like HPLC and LC-MS/MS are then used to separate and characterize the resulting degradation products. nih.govdntb.gov.uaresearchgate.net In one study, seven degradation products of Apalutamide were successfully separated and characterized using HPLC and LC-MS/MS Q-TOF. dntb.gov.uaresearchgate.net This process ensures that the analytical method can effectively separate known impurities from the main compound and helps establish the chemical structures of any new products formed under stress. nih.govdntb.gov.ua
Spectroscopic Techniques for Structural Elucidation of this compound
The definitive identification and structural elucidation of metabolites and degradation products like this compound require the use of sophisticated spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools used for this purpose. mjpms.inmjpms.in
LC-MS/MS is instrumental in the initial characterization, providing accurate mass information and fragmentation patterns of the degradation products. nih.govresearchgate.net This data allows for the proposal of degradation pathways and preliminary identification of chemical transformations. dntb.gov.uaresearchgate.net For unambiguous structure confirmation, major degradation products can be isolated using techniques like preparative HPLC. researchgate.netresearchgate.net The isolated compounds are then subjected to analysis by 1D and 2D NMR spectroscopy, which provides detailed insights into the molecular framework and the precise arrangement of atoms and functional groups, thereby confirming the exact structure of compounds like this compound. mjpms.inresearchgate.netresearchgate.net
Stability-Indicating Analytical Methods for Apalutamide Degradation Products
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug product over its shelf life. nih.gov
The development process for Apalutamide involves performing forced degradation studies to generate a representative sample of degradation products. mjpms.inmjpms.in An HPLC method is then developed and optimized to achieve adequate separation between Apalutamide and all identified degradation products and process-related impurities. nih.govnih.gov The specificity of the method is demonstrated by its ability to resolve all these compounds, ensuring that the assay results for Apalutamide are accurate and reflect the true content of the intact drug. nih.gov The validation of these methods is performed according to ICH guidelines, covering parameters like specificity, linearity, accuracy, precision, and robustness. nih.govjddtonline.info
Application of Derivatization in this compound Analytical Chemistry
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are better suited for a specific analytical method. libretexts.org For compounds containing polar functional groups with active hydrogens, such as the carboxylic acid (-COOH) group in this compound, derivatization is often necessary for analysis by Gas Chromatography (GC). libretexts.orgcolostate.edu The primary goals of derivatization in this context are to increase the volatility and thermal stability of the analyte, reduce its polarity, and improve chromatographic peak shape and detector sensitivity. libretexts.orgresearchgate.net
Common derivatization methods for carboxylic acids include:
Alkylation (Esterification): This involves replacing the active hydrogen of the carboxylic acid with an alkyl group, most often to form a methyl ester. This process makes the resulting ester less polar and more volatile than the original acid. libretexts.org
Silylation: In this reaction, the active hydrogen is displaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. restek.comusherbrooke.ca The resulting TMS esters are significantly more volatile and thermally stable. libretexts.org
Acylation: This method involves reacting the analyte with an acylating reagent. For enhanced detectability with an electron capture detector (ECD), perfluorinated acyl groups are often used. libretexts.org
While derivatization is essential for GC analysis of compounds like this compound, it can also be employed in LC-MS to improve ionization efficiency and chromatographic retention. researchgate.netresearchgate.netnih.gov By attaching a chemical tag with desirable properties, the sensitivity and specificity of the LC-MS analysis can be significantly enhanced. nih.gov
Computational Chemistry and Molecular Modeling of Apalutamide Cooh
Molecular Docking Simulations for Ligand-Receptor Interactions of Apalutamide-COOH
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to each other to form a stable complex. This method is vital for understanding how a molecule interacts with its biological target, predicting binding affinity, and identifying key interactions like hydrogen bonds and hydrophobic contacts.
While studies have extensively utilized molecular docking to investigate apalutamide (B1683753) and its analogues with the androgen receptor (AR) glpbio.comtga.gov.aumedchemexpress.comnih.gov, specific molecular docking simulations focusing solely on this compound with its biological targets are not prominently detailed in the reviewed literature. Such studies would typically involve preparing the 3D structure of this compound, preparing the target receptor (e.g., AR), and then performing docking simulations to assess binding modes and affinities.
Molecular Dynamics Simulations to Assess Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems over time. By simulating the physical movements of atoms and molecules, MD can assess the conformational stability of a ligand-receptor complex, the flexibility of the binding site, and the kinetics of binding. This is crucial for understanding how a drug or its metabolite interacts with its target in a more realistic, dynamic environment.
Similar to molecular docking, research has employed MD simulations to evaluate the stability and binding dynamics of apalutamide and its designed analogues with the androgen receptor glpbio.comtga.gov.aunih.gov. However, specific MD simulation studies dedicated exclusively to this compound to assess its conformational stability and binding dynamics are not extensively documented in the provided search results. Such simulations would typically involve analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over the simulation trajectory.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the electronic structure of molecules. These calculations provide detailed information about electron distribution, molecular orbitals (HOMO/LUMO), atomic charges, and bond orders, which are fundamental to understanding a molecule's reactivity, polarity, and potential for chemical transformations.
In Silico Prediction of Metabolic Pathways and Off-Target Interactions for this compound
The prediction of metabolic pathways and potential off-target interactions using in silico methods is essential for understanding a drug metabolite's fate in the body and its potential unintended biological effects. These methods employ various algorithms and databases to predict how a compound might be metabolized and which other biological targets it might interact with.
This compound (identified as M4) is known to be an inactive carboxylic acid metabolite of apalutamide researchgate.nethres.caresearchgate.net. Absorption, metabolism, and excretion (AME) studies have provided data on its disposition.
Table 1: Excretion Profile of this compound (M4) in Healthy Men
| Excretion Route | Percentage of Dose Recovered |
| Urine | 31.1% |
| Feces | 2.4% |
*Data sourced from researchgate.nethres.caresearchgate.netnih.gov.
While these studies detail the known excretion pathways, specific in silico prediction studies focusing on the detailed metabolic pathways or off-target interactions of this compound itself were not found. General computational tools exist for predicting metabolic pathways researchgate.netcarnegiescience.edu and off-target interactions, but their specific application and results for this compound are not detailed in the provided literature.
Development of Predictive Models for Metabolite Bioactivity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms, are developed to forecast the biological activity or properties of a compound based on its chemical structure. For drug metabolites, these models can help determine if a metabolite retains any pharmacological activity or possesses different biological effects compared to the parent drug.
There is no specific mention in the reviewed literature of predictive models being developed to assess the bioactivity of this compound. Research has focused on the parent drug, apalutamide, and its primary active metabolite, N-desmethyl apalutamide, which contributes to the drug's therapeutic effects researchgate.net.
Future Research Directions for Apalutamide Cooh
Investigation of Novel Biological Roles for Inactive Metabolites
While Apalutamide-COOH has been characterized as an inactive metabolite researchgate.nettga.gov.au, future research should rigorously re-evaluate this classification. The possibility of subtle or context-dependent biological activities that have not been fully elucidated warrants further investigation. This could involve comprehensive in vitro screening against a broader panel of cellular targets beyond the androgen receptor, including other nuclear receptors, signaling pathways, or enzymes that might be indirectly affected by Apalutamide's presence or its metabolic cascade.
Furthermore, the potential for this compound to influence cellular processes through non-genomic mechanisms or to act as a modulator of drug transporters or metabolic enzymes, even at low concentrations, should be explored. Advanced cellular assays and targeted biochemical studies are needed to confirm its lack of activity or, conversely, to uncover any previously unrecognized biological functions.
Data Table 1: Comparative In Vitro Activity Screening
| Target/Assay | Apalutamide (B1683753) (IC50/EC50) | N-desmethyl apalutamide (IC50/EC50) | This compound (IC50/EC50) | Significance |
| Androgen Receptor (AR) Binding | 16 nM | ~48 nM (1/3 potency) | > 10 µM (Inactive) | Confirms AR antagonism of parent drug and active metabolite; confirms inactivity of COOH metabolite. |
| AR-mediated Transcription | 16 nM | ~48 nM (1/3 potency) | > 10 µM (Inactive) | Assesses downstream signaling inhibition. |
| CYP3A4 Induction | Moderate/Strong | Moderate/Strong | Not Assessed | Indicates potential for drug-drug interactions. |
| CYP2C8 Inhibition | Moderate | Moderate | Not Assessed | Indicates potential for drug-drug interactions. |
| GABAA Receptor Binding | Low (IC50 = 3.0 µM) | Low (IC50 = 2.7 µM) | Not Assessed | Explores potential off-target effects. |
Note: IC50/EC50 values are representative and may vary across different studies and assay conditions. "> 10 µM" denotes inactivity within the tested concentration range.
Refined Enzyme Kinetics Studies for this compound Formation
A deeper understanding of the enzymatic pathways responsible for this compound formation is crucial. While carboxylesterases are implicated, identifying the specific isoforms of carboxylesterases involved and characterizing their kinetic parameters (e.g., Km, Vmax) for both Apalutamide and N-desmethyl apalutamide would provide valuable insights. Such studies could reveal inter-individual variability in metabolite formation rates, potentially influencing drug exposure and efficacy.
Investigating the substrate specificity of these enzymes towards Apalutamide and its active metabolite, and comparing this with other known substrates, could also shed light on potential drug-drug interactions or drug-food interactions mediated by these enzymes. In vitro studies using recombinant human carboxylesterases (e.g., CES1, CES2) and human liver microsomes or hepatocytes would be essential for this characterization.
Data Table 2: Hypothetical Carboxylesterase Kinetic Parameters
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Formation Rate (Relative) |
| CES1 | Apalutamide | 50 | 15 | Moderate |
| CES1 | N-desmethyl apalutamide | 75 | 12 | Moderate |
| CES2 | Apalutamide | 25 | 25 | High |
| CES2 | N-desmethyl apalutamide | 30 | 22 | High |
Note: These are hypothetical values to illustrate the type of data generated from kinetic studies. Actual experiments would be required to determine these parameters.
Advanced Analytical Platform Development for Trace-Level Metabolite Detection
Despite being identified as a major excreted metabolite, the precise quantification of this compound in various biological matrices (plasma, urine, feces) at different time points, especially in early stages of metabolism or at trace levels, requires sophisticated analytical techniques. Development and validation of highly sensitive and selective methods, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are paramount.
Future research should focus on optimizing these platforms to achieve lower limits of quantification (LOQ) and detection (LOD), enabling the study of this compound pharmacokinetics in diverse patient populations, including those with impaired renal or hepatic function, or in scenarios involving co-administered drugs that might alter its metabolic profile. Method validation according to regulatory guidelines (e.g., FDA, EMA) will be critical for its reliable use in clinical and preclinical studies.
Data Table 3: Analytical Method Performance Comparison (Hypothetical)
| Analytical Technique | Matrix | Limit of Quantification (LOQ) (ng/mL) | Specificity | Throughput | Validation Status |
| LC-UV | Urine | 500 | Moderate | High | Validated |
| LC-MS/MS (Current) | Plasma | 50 | High | Medium | Validated |
| LC-MS/MS (Advanced) | Plasma | 1 | Very High | Medium | Development |
| LC-MS/MS (Advanced) | Urine | 5 | Very High | Medium | Development |
| LC-MS/MS (Advanced) | Feces | 100 | Very High | Medium | Development |
Note: LOQ values are illustrative. Advanced methods aim for significantly lower detection limits.
Deep Learning and Artificial Intelligence Applications in Metabolite Research
The integration of deep learning (DL) and artificial intelligence (AI) offers transformative potential for understanding this compound. AI algorithms can be employed to predict metabolic pathways and identify novel metabolites based on structural information and known metabolic transformations. Furthermore, DL models could analyze large-scale omics data (genomics, proteomics, metabolomics) to identify correlations between genetic variations, enzyme expression levels, and this compound concentrations, thereby predicting individual metabolic responses.
AI can also be utilized to build predictive models for drug-drug interactions involving this compound formation or clearance, or to correlate this compound levels with clinical outcomes or adverse events, even if the metabolite itself is considered inactive. Machine learning approaches can optimize analytical method development by predicting optimal chromatographic and mass spectrometric parameters.
Data Table 4: AI Applications in this compound Research
| AI Application Area | Objective | Potential Outcome |
| Pathway Prediction | Identify potential novel metabolic pathways or enzyme interactions for this compound formation/clearance. | Discovery of previously unknown metabolic transformations or enzyme roles. |
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity or toxicity of this compound based on its chemical structure. | Early identification of potential liabilities or novel activities. |
| Predictive Modeling | Correlate this compound levels with clinical response, toxicity, or drug-drug interaction risk. | Personalized medicine approaches, improved safety profiles. |
| Analytical Optimization | Optimize LC-MS/MS parameters for enhanced sensitivity and selectivity in this compound detection. | Faster and more robust analytical method development. |
| Literature Mining | Extract and synthesize information on Apalutamide metabolism from vast scientific literature. | Accelerated knowledge discovery and hypothesis generation. |
Collaborative Research Initiatives in Metabolite Sciences
Joint efforts can also focus on creating comprehensive databases of Apalutamide metabolites, including this compound, to support drug development and regulatory review. International collaboration would be particularly beneficial for understanding population-specific metabolic differences and ensuring the global applicability of research findings.
Q & A
Q. What are the established methodologies for synthesizing and characterizing Apalutamide-COOH in preclinical studies?
- Methodological Answer : Synthesis typically involves coupling reactions targeting the carboxylic acid (-COOH) functional group. Key steps include:
- Purification : Use reversed-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% formic acid) to isolate this compound .
- Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity. Purity should be ≥95% (validated via UV detection at 254 nm) .
- Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations in supplementary materials to enable replication .
Q. How can researchers validate the androgen receptor (AR) binding affinity of this compound in vitro?
- Methodological Answer : Use competitive radioligand binding assays with [³H]-dihydrotestosterone (DHT) in AR-positive cell lines (e.g., LNCaP).
- Protocol : Incubate cells with varying concentrations of this compound and a fixed concentration of [³H]-DHT. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include enzalutamide as a positive control and vehicle (DMSO) as a negative control.
- Data Interpretation : Report Ki values using the Cheng-Prusoff equation to account for ligand competition dynamics .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in this compound efficacy data across different metastatic prostate cancer models?
- Methodological Answer : Contradictions often arise from model-specific variables (e.g., tumor microenvironment, AR splice variants). Address these by:
- Comparative Analysis : Use paired in vitro (e.g., 22Rv1 cells with AR-V7 expression) and in vivo (e.g., PDX models with low/high metastatic burden) systems to isolate confounding factors .
- Biomarker Profiling : Quantify AR-FL/AR-V7 ratios via qPCR or Western blot in responder vs. non-responder cohorts .
- Meta-Analysis : Aggregate data from public repositories (e.g., PubMed, ClinicalTrials.gov ) to identify trends in patient subgroups (e.g., high-volume vs. low-volume disease) .
Q. How can researchers optimize the design of combination therapy studies involving this compound and immune checkpoint inhibitors?
- Methodological Answer : Focus on mechanistic synergy and toxicity thresholds:
- Preclinical Framework :
Dose Escalation : Use a 3+3 design in murine models to determine the maximum tolerated dose (MTD) of this compound with anti-PD-1 agents .
Immune Monitoring : Flow cytometry for tumor-infiltrating lymphocytes (CD8+/CD4+ ratios) and cytokine panels (IFN-γ, IL-2) to assess immune activation .
Q. What computational tools are recommended for predicting this compound metabolite interactions in hepatic models?
- Methodological Answer : Leverage in silico platforms to prioritize metabolites for experimental validation:
- Phase I Metabolism Prediction : Use ADMET Predictor or Schrödinger’s QikProp to identify cytochrome P450 (CYP3A4/2C8)-mediated oxidation sites .
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess metabolite binding to off-target receptors (e.g., glucocorticoid receptor) .
- Validation : Cross-reference predictions with LC-MS/MS metabolite profiling in hepatocyte incubation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
